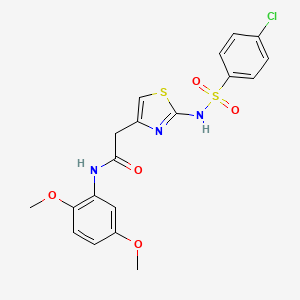

![molecular formula C16H18ClN3O3 B2709795 3-Chloro-1-[3-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione CAS No. 2118050-02-3](/img/structure/B2709795.png)

3-Chloro-1-[3-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

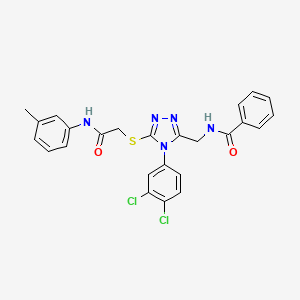

The compound “3-Chloro-1-[3-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione” is a complex organic molecule. It contains a pyrrole-2,5-dione group, which is a type of heterocyclic compound containing nitrogen. It also has a morpholine group, which is a six-membered ring containing an oxygen and a nitrogen atom. The presence of a dimethylamino group suggests that the compound might have basic properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrole-2,5-dione group would likely contribute to the compound’s aromaticity, while the morpholine ring could add some three-dimensionality to the structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar dimethylamino and morpholine groups might make it more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Receptor Antagonist Application

One notable application of compounds similar to 3-Chloro-1-[3-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione is in the development of receptor antagonists. For instance, a compound has been identified as a high affinity, orally active neurokinin-1 (h-NK(1)) receptor antagonist. This compound shows promise in pre-clinical tests relevant to clinical efficacy in emesis and depression, demonstrating its potential in therapeutic applications (Harrison et al., 2001).

Synthetic Chemistry

In synthetic chemistry, derivatives of this compound have been explored for their utility in creating cyclic depsipeptides through direct amid cyclization. This process highlights the compound's role in the synthesis of complex organic molecules, which could have implications for pharmaceuticals and materials science (Obrecht & Heimgartner, 1987).

Material Science

The derivative has been utilized in the synthesis and structural analysis of materials for electronic devices. Specifically, its end-capped variant demonstrates stability and performance in thin films for field-effect transistors and inverters, indicating its potential in the development of electronic and optoelectronic devices (Kumar et al., 2018).

Molecular Interaction Studies

Another application involves the synthesis of novel compounds for studying molecular interactions, such as the synthesis of 5-trifluoromethoxy-1H-indole-2,3-dione derivatives. These compounds provide insights into hydrogen bonding and molecular structure, contributing to our understanding of chemical reactivity and interaction (Kaynak et al., 2013).

Sensor Development

Derivatives have also been explored for sensor development, such as the creation of highly selective and dual responsive test paper sensors for Hg2+/Cr3+ detection in neutral water. This application showcases the compound's potential in environmental monitoring and public health (Das et al., 2012).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-chloro-1-[3-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O3/c1-18(2)11-4-3-5-12(10-11)20-15(21)13(17)14(16(20)22)19-6-8-23-9-7-19/h3-5,10H,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPPBSLPUXMGCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)N2C(=O)C(=C(C2=O)Cl)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-[3-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride](/img/no-structure.png)

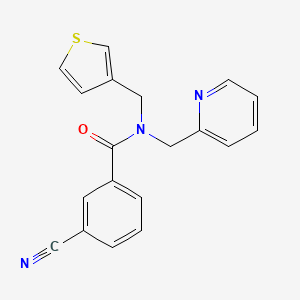

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2709718.png)

![isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2709719.png)

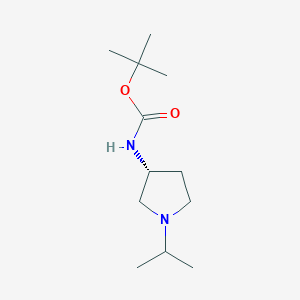

![Tert-butyl 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B2709720.png)

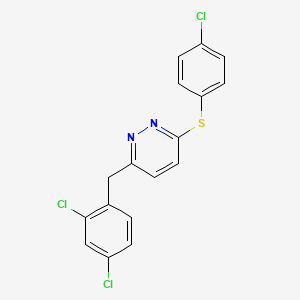

![6-biphenyl-4-yl-1-methyl-2-(4-methylphenyl)-1H-imidazo[1,2-a]imidazole](/img/structure/B2709722.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2709726.png)

![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine](/img/structure/B2709733.png)

![5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2709734.png)